molecular formula C60H68F4N4O14S2 B605093 Abediterol napadisylate CAS No. 1044516-17-7

Abediterol napadisylate

Número de catálogo B605093
Número CAS: 1044516-17-7
Peso molecular: 1209.33
Clave InChI: YWFAHMIAJNFTHW-VRCDMBAWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Abediterol napadisylate is a novel long-acting β2-agonist: efficacy, safety and tolerability in persistent asthma.

Aplicaciones Científicas De Investigación

Pharmacological Characteristics

  • Abediterol, a novel inhaled β2-adrenoceptor agonist, is being developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It exhibits high affinity and functional selectivity for human β2-adrenoceptors over β1-adrenoceptors. Abediterol is characterized by a fast onset of action and a prolonged duration of action, potentially suitable for once-daily dosing in humans. It also shows a favorable cardiovascular safety profile in preclinical models (Aparici et al., 2012).

Clinical Efficacy and Safety in Asthma and COPD

  • Abediterol has demonstrated efficacy, safety, and tolerability in patients with stable, persistent asthma. In a Phase II study, various doses of abediterol provided significant improvements in lung function and were well tolerated over a 7-day period (Beier et al., 2017).
  • In another study focusing on persistent asthma, abediterol showed potent and long-lasting bronchodilatory effects with a good safety and tolerability profile. Improvements in lung function parameters were observed and sustained up to 36 hours post-dose (Beier et al., 2014).

Comparative Studies with Other LABAs

  • Abediterol demonstrated higher in vitro potency and duration of action compared to other marketed once-daily long-acting β2-adrenoceptor agonists (LABAs) such as indacaterol, olodaterol, and vilanterol. In animal models, abediterol showed a potent bronchodilation effect and a sustained duration of action suited for once-daily dosing, along with a reduced potential for class-related cardiac side effects (Aparici et al., 2016).

First-in-Human Study

  • A first-in-human study indicated that abediterol exhibits a potent, rapid, and sustained bronchodilatory effect in healthy male subjects, with a good safety and tolerability profile within the tested dose range. This study laid the groundwork for further investigation of lower doses in patients with asthma and COPD (Timmer et al., 2014).

Binding Kinetics and Receptor Affinity

  • Abediterol has shown a fast association rate and long residence time at β2-adrenoceptors, compared to other LABAs. Its kinetic selectivity for β2- over β1-adrenoceptors is consistent with its clinical onset and duration of action, supporting its potential for reduced cardiac side effects (Ramos et al., 2018).

Synthesis of Abediterol

  • A novel synthesis approach for the lipophilic tail portion of abediterol has been proposed, utilizing hydroformylation. This alternative route avoids hazardous materials and demonstrates increased control from a process chemistry perspective (Munday et al., 2019).

Propiedades

Número CAS

1044516-17-7

Nombre del producto

Abediterol napadisylate

Fórmula molecular

C60H68F4N4O14S2

Peso molecular

1209.33

Nombre IUPAC

(R)-5-(2-((6-(2,2-difluoro-2-phenylethoxy)hexyl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one heminaphthalene-1,5-disulfonate

InChI

InChI=1S/2C25H30F2N2O4.C10H8O6S2/c2*26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32);1-6H,(H,11,12,13)(H,14,15,16)/t2*22-;/m00./s1

Clave InChI

YWFAHMIAJNFTHW-VRCDMBAWSA-N

SMILES

O=S(C1=C2C=CC=C(S(=O)(O)=O)C2=CC=C1)(O)=O.O=C3NC4=C(C([C@@H](O)CNCCCCCCOCC(F)(F)C5=CC=CC=C5)=CC=C4O)C=C3.O=C6NC7=C(C([C@@H](O)CNCCCCCCOCC(F)(F)C8=CC=CC=C8)=CC=C7O)C=C6

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Abediterol napadisylate;  LAS100977 napadisylate; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abediterol napadisylate
Reactant of Route 2
Abediterol napadisylate
Reactant of Route 3
Abediterol napadisylate
Reactant of Route 4
Abediterol napadisylate
Reactant of Route 5
Abediterol napadisylate
Reactant of Route 6
Abediterol napadisylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.